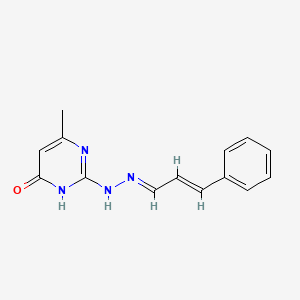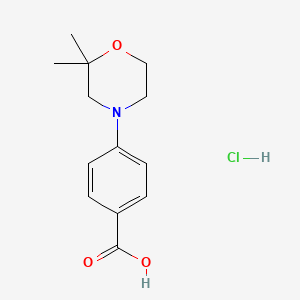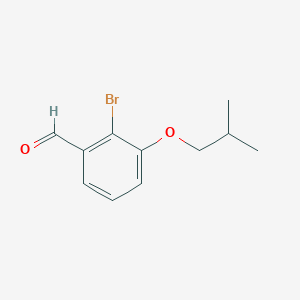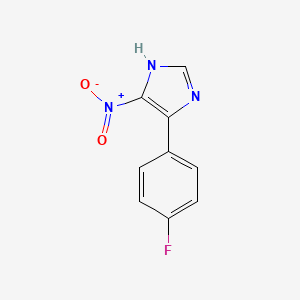
4-(4-fluorophenyl)-5-nitro-1H-imidazole
Vue d'ensemble
Description
This compound is likely an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “4-(4-fluorophenyl)” part suggests a fluorine atom attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring), which is then attached to the fourth carbon of the imidazole ring. The “5-nitro” part indicates a nitro group (-NO2) attached to the fifth carbon of the imidazole ring .
Molecular Structure Analysis
The molecular structure would be largely determined by the imidazole ring, the phenyl ring, and the nitro and fluorine substituents. These groups could influence the compound’s shape, reactivity, and physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro and fluorine groups, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro and fluorine groups could affect properties like polarity, acidity/basicity, and stability .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
- Nitrefazole, a derivative of 4-nitroimidazole, shows significant inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This highlights the compound's potential in influencing metabolic pathways, although it is structurally related rather than identical to 4-(4-fluorophenyl)-5-nitro-1H-imidazole (Klink, Pachler, & Gottschlich, 1985).
- Studies on nitration reactions of 2-(4′-fluorophenyl)imidazole have provided insights into synthetic pathways that could be relevant for creating derivatives of 4-(4-fluorophenyl)-5-nitro-1H-imidazole. These reactions showcase the versatility of imidazole derivatives in chemical synthesis (Amato, Grenda, Liu, & Grabowski, 1979).
- The development of an efficient strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, utilizing nitroimidazole carboxylate, suggests a methodological framework that could be adapted for synthesizing complex molecules with a 4-(4-fluorophenyl)-5-nitro-1H-imidazole core (Chen et al., 2004).
Interaction with Biological Molecules
- The interaction between a phenyl-imidazole derivative and bovine serum albumin (BSA) was studied, indicating the compound's ability to form complexes with proteins. This suggests potential biological applications, such as drug delivery systems or probes for studying protein-ligand interactions (Jayabharathi, Thanikachalam, Sathishkumar, & Jayamoorthy, 2012).
Antibacterial and Antifungal Activities
- Synthesized 1-methyl-4-nitro-1H-imidazole derivatives were evaluated for their antibacterial activity, highlighting the antimicrobial potential of nitroimidazole-based compounds. This research direction could be relevant for exploring the antimicrobial properties of 4-(4-fluorophenyl)-5-nitro-1H-imidazole derivatives (Letafat et al., 2008).
Material Science Applications
- The synthesis and characterization of new Y-shaped fluorophores with an imidazole core demonstrate the utility of imidazole derivatives in developing novel materials with potential applications in optoelectronics and fluorescence-based technologies (Ozturk et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-7-3-1-6(2-4-7)8-9(13(14)15)12-5-11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIYFQFCQCAPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC=N2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-5-nitro-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



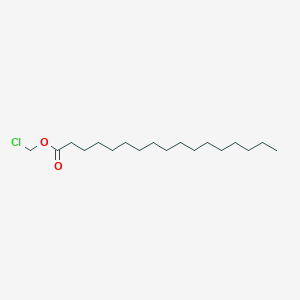
![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)
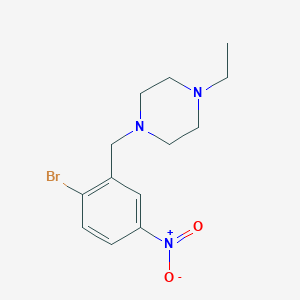
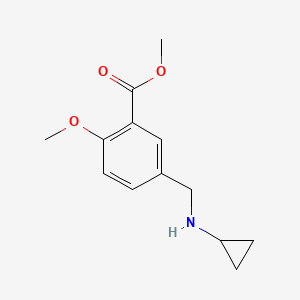
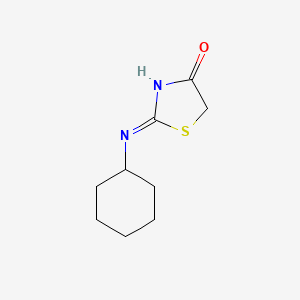
![[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1489641.png)
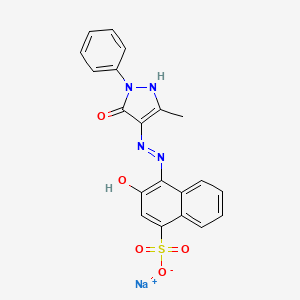
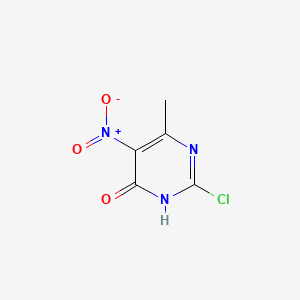
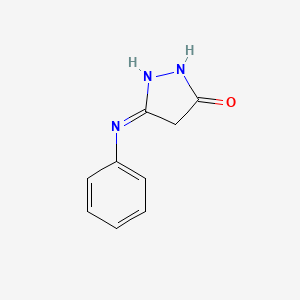
![5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione](/img/structure/B1489648.png)
![2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1489649.png)
